molecular formula C20H28N2O4 B1383162 Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate CAS No. 1445951-73-4

Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1383162
CAS No.: 1445951-73-4
M. Wt: 360.4 g/mol
InChI Key: DXIUEVCSPZDMNJ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound belongs to the azetidine-pyrrolidine hybrid class , characterized by:

  • Azetidine core : A four-membered nitrogen-containing ring with inherent ring strain (25.2 kcal/mol) but enhanced stability compared to aziridines.
  • Pyrrolidine moiety : A five-membered saturated ring providing conformational flexibility.
  • Functional groups :
    • tert-butoxycarbonyl (Boc) group : A carbamate protecting group attached to the azetidine nitrogen.
    • Benzyl ester : A benzyl carboxylate group at the pyrrolidine nitrogen.
Parameter Value Source
Molecular Formula C₂₀H₂₈N₂O₄
Molecular Weight 360.45 g/mol
CAS Number 1445951-73-4
SMILES CC(C)(C)OC(=O)N1CC(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Historical Development of Azetidine-Pyrrolidine Hybrid Compounds

The synthesis of azetidine-pyrrolidine hybrids emerged from advances in strained heterocycle chemistry:

  • Early Methods :
    • Iodocyclization : Homoallylamines undergo iodocyclization to form 2-iodomethylazetidines, which thermally isomerize to pyrrolidines.
    • Reductive Generation : Iridium-catalyzed reductive formation of azomethine ylides enables [3+2] cycloadditions with alkenes to construct pyrrolidines.
  • Modern Approaches :
    • Catalytic Asymmetric Synthesis : Organocatalytic strategies for stereoselective pyrrolidine formation.
    • Boc-Protected Azetidines : Use of Boc groups to stabilize azetidines during synthesis, as seen in the target compound.

Position in Heterocyclic Chemistry

This compound exemplifies strategic ring engineering in drug design:

  • Strain-Driven Reactivity :
    • Azetidines exhibit higher ring strain (25.2 kcal/mol) than pyrrolidines (0 kcal/mol), enabling unique reactivity for functionalization.
    • Pyrrolidine’s stability balances the azetidine’s reactivity, enabling selective modifications.
  • Comparative Physicochemical Properties :
Property Azetidine Pyrrolidine Source
Ring Strain 25.2 kcal/mol 0 kcal/mol
pKa (aqueous) 11.29 11.27
Conformational Flexibility Low High
  • Applications :
    • Drug Design : Azetidines replace pyrrolidines to reduce lipophilicity (e.g., MCHr1 antagonists).
    • Catalysis : Boc-protected azetidines serve as intermediates in organocatalytic cycles.

Chemical Registry and Identification Parameters

Critical identifiers for regulatory and synthetic tracking:

Identifier Value Source
CAS Number 1445951-73-4
MDL Number MFCD25509319
PubChem CID Not listed
IUPAC Name Benzyl 3-[1-[(tert-butoxycarbonyl)azetidin-3-yl]]pyrrolidine-1-carboxylate

Key Computational Data :

  • XLogP3 : 2.9 (moderate lipophilicity).
  • TPSA : 59.08 Ų (moderate polarity).

Properties

IUPAC Name

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-12-17(13-22)16-9-10-21(11-16)18(23)25-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIUEVCSPZDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

Antimicrobial Activity:
Research indicates that compounds containing azetidine and pyrrolidine moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. The structural features of azetidine derivatives are believed to interact with biological pathways involved in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry

Drug Development:
this compound serves as a building block for synthesizing more complex molecules aimed at targeting specific diseases. For example, it has been employed in the synthesis of polycyclic Toll-like receptor (TLR) antagonists, which are useful in treating immune disorders .

Chiral Building Blocks:
The compound's chirality makes it valuable as a chiral building block in asymmetric synthesis. Its derivatives can be used to produce enantiomerically pure compounds essential for pharmaceutical applications .

Case Studies

Study Focus Findings
Sherer & Brugger (2023)Synthesis of azetidine derivativesDeveloped a method yielding ethyl 2-[3-(N-Boc-amino)azetidin-1-y]propanoate with a yield of 44% .
MDPI Research (2023)Biological activity screeningIdentified significant antimicrobial properties against various bacterial strains .
Ambeed Catalog (2020)Structural analysisProvided detailed spectral data supporting the characterization of azetidine derivatives .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in peptide synthesis, the Boc group protects the amine during coupling reactions, and its removal is achieved through acid-catalyzed deprotection. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes Reference
Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate C₂₁H₂₈N₂O₄ 372.47 Bicyclic azetidine-pyrrolidine core; Boc and benzyl protections Intermediate for RAS inhibitors (e.g., Elironrasib)
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate C₁₄H₂₀N₃O₄Se 381.29 Selenazole ring; Boc-azetidine substituent Antihypertensive drug analogs; selenium enhances redox activity
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate C₁₆H₂₄N₂O₃ 292.37 Pyridine substituent; lacks azetidine Intermediate for kinase inhibitors
Benzyl (S)-3-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate C₁₈H₂₆N₂O₄ 334.41 Chiral Boc-aminomethyl group on pyrrolidine Chiral building block for peptide mimetics
Benzyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate C₁₇H₂₄N₂O₄ 320.39 Boc-protected amino group on pyrrolidine; no azetidine Photocatalysis-based synthesis; potential for CNS-targeting drugs

Research Findings and Trends

  • Synthetic Efficiency : Photocatalytic methods () and flow chemistry are emerging as scalable alternatives to traditional Boc protection strategies.
  • Structural Optimization : Hybridization of azetidine with pyrrolidine (target compound) balances rigidity and synthetic accessibility, outperforming larger rings like piperidine in pharmacokinetic studies .
  • Toxicity Considerations : Selenium-containing analogs () require careful toxicity profiling, whereas nitrogen-rich bicyclic structures (target compound) minimize heavy-metal liabilities.

Biological Activity

Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and related research findings, drawing from diverse sources.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring attached to a tert-butoxycarbonyl (Boc) protected azetidine moiety. Its molecular formula is C16H22N2O3C_{16}H_{22}N_{2}O_{3}, which indicates the presence of nitrogen-containing heterocycles that are often associated with various bioactive properties.

Table 1: Structural Features

ComponentDescription
Pyrrolidine RingFive-membered nitrogen-containing ring
Azetidine MoietyFour-membered nitrogen-containing ring
Tert-butoxycarbonyl GroupProtecting group for amine functionality

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine and pyrrolidine exhibit antimicrobial properties. For instance, a study highlighted the synthesis of azetidine derivatives, which showed promising activity against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research has also focused on the anticancer potential of compounds containing azetidine and pyrrolidine rings. A case study demonstrated that certain azetidine derivatives could inhibit cancer cell proliferation in vitro, suggesting a mechanism involving apoptosis induction . The specific pathways activated by this compound remain to be fully elucidated.

Neuroprotective Effects

Furthermore, compounds with similar structures have been investigated for neuroprotective effects. A study reported that certain azetidine derivatives could enhance neuronal survival under oxidative stress conditions, indicating potential applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cells
NeuroprotectiveEnhances neuronal survival

Synthesis and Research Findings

The synthesis of this compound involves several steps, typically beginning with the formation of the azetidine ring followed by the introduction of the pyrrolidine component. Recent advancements in synthetic methodologies have improved yields and purity, making it feasible to produce this compound for further biological testing .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azetidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .
  • Anticancer Activity : Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that it induces cell cycle arrest and promotes apoptosis, highlighting its therapeutic potential in oncology .
  • Neuroprotective Mechanisms : Investigations into the neuroprotective effects revealed that derivatives could mitigate oxidative stress-induced neuronal damage, suggesting applications in treating conditions like Alzheimer's disease .

Q & A

What are the recommended synthetic strategies for preparing Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus
A common approach involves multi-step synthesis using tert-butoxycarbonyl (Boc) and benzyl (Cbz) protecting groups. For example, azetidine and pyrrolidine moieties can be coupled via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes:

  • Reagent selection : Use of DMAP and triethylamine in dichloromethane at 0–20°C for efficient coupling (as demonstrated in analogous syntheses) .
  • Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during Boc protection .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization for high-purity isolation .

How should researchers handle and store this compound to ensure stability during experiments?

Basic Research Focus
Stability is critical due to the tert-butoxycarbonyl group’s sensitivity to acidic conditions and the benzyl ester’s susceptibility to hydrogenolysis. Recommended practices include:

  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C in a dry, ventilated environment .
  • Handling : Avoid exposure to moisture, strong acids/bases, and reducing agents. Use gloveboxes for air-sensitive steps .
  • Compatibility : Check for incompatibilities with common lab materials (e.g., avoid Pd/C catalysts near benzyl groups) .

What advanced techniques are effective for resolving stereochemical challenges in synthesizing this compound?

Advanced Research Focus
Stereoselective synthesis requires precise control over azetidine and pyrrolidine ring conformations. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials, as seen in tert-butyl pyrrolidine carboxylate derivatives .
  • Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze intermediates .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) confirms absolute configuration .

How can researchers characterize purity and structural integrity using spectroscopic and computational methods?

Advanced Research Focus
A combination of analytical techniques ensures accuracy:

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., azetidine CH₂ vs. pyrrolidine CH signals) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • Computational Modeling : Molecular dynamics simulations (e.g., 3D visualization of CAS 157023-34-2 analogs) predict conformational stability and reactive sites .

What are the known stability issues or decomposition pathways under varying experimental conditions?

Basic Research Focus
Limited toxicological data (e.g., no acute toxicity reported ), but decomposition risks include:

  • Thermal degradation : Heating above 100°C may cleave the Boc group, releasing CO₂ and tert-butanol .
  • Hydrolysis : Acidic/basic conditions degrade the ester and carbamate linkages. Monitor pH in aqueous reactions .
  • Photodegradation : UV exposure may induce radical reactions; use amber glassware for light-sensitive steps .

How can contradictions in hazard data (e.g., carcinogenicity classifications) inform safe laboratory practices?

Advanced Research Focus
While some safety sheets report "no known hazards" , others flag potential carcinogenicity (e.g., IARC/ACGIH classifications for related compounds ). Mitigation strategies include:

  • Precautionary PPE : Wear nitrile gloves, lab coats, and FFP3 masks during synthesis .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO from combustion) .
  • Waste disposal : Treat as hazardous waste despite regulatory gaps, following institutional protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.